(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

Salt Form Solid-State Chemistry Stability

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is a crystalline oxalate salt building block featuring a sec-butyl-substituted pyrrolidine scaffold with a primary methanamine handle. The sec-butyl group imparts distinct steric bulk and branched topology vs. linear (n-butyl) or isobutyl analogs—substitution compromises target binding and reproducibility. The oxalate salt ensures solid-state stability vs. the free base. The primary amine enables amide coupling, reductive amination, and sulfonamide formation. Ideal for SAR exploration and parallel library synthesis.

Molecular Formula C11H22N2O4
Molecular Weight 246.3 g/mol
CAS No. 1203103-80-3
Cat. No. B111365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate
CAS1203103-80-3
Molecular FormulaC11H22N2O4
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyCGWMGXCUQXDVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate (CAS 1203103-80-3): An Oxalate Salt of a Branched Pyrrolidine Building Block


(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate (CAS 1203103-80-3) is a pyrrolidine-based chemical building block supplied as an oxalate salt. Its structure comprises a pyrrolidine ring bearing a methanamine group at the 3-position and a sec-butyl substituent on the ring nitrogen, with oxalic acid as the counterion [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis .

Procurement Risk: Why (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is Not Interchangeable with Related Pyrrolidine Methanamines


Generic substitution of (1-(sec-butyl)pyrrolidin-3-yl)methanamine oxalate with closely related pyrrolidine methanamines—such as the n-butyl or isobutyl analogs, or the corresponding free base—is scientifically unsound. The sec-butyl group imparts distinct steric bulk and a branched alkyl chain topology that differs fundamentally from linear (n-butyl) or differently branched (isobutyl) substituents, directly affecting molecular shape, lipophilicity, and target binding [1]. Furthermore, the compound is supplied as a crystalline oxalate salt, not a free base, which confers different solid-state stability, solubility, and handling characteristics compared to free base analogs . Substituting with a different salt form or free base introduces uncontrolled variables that can compromise experimental reproducibility.

Quantitative Evidence for (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate: Differentiators vs. Analogous Pyrrolidine Methanamines


Oxalate Salt vs. Free Base: Solid-State Form Differentiation

The target compound is supplied as an oxalate salt, whereas many analogous pyrrolidine methanamines are available only as free bases. The oxalate salt form typically enhances crystallinity and provides different solubility and stability profiles compared to the free base . While specific quantitative solubility or stability data for this exact compound are not publicly available, the class-level inference is that the oxalate salt offers distinct handling advantages for solid-phase synthesis and long-term storage [1].

Salt Form Solid-State Chemistry Stability

Sec-Butyl vs. N-Butyl Substituent: Impact on Molecular Topology and Lipophilicity

The sec-butyl group on the pyrrolidine nitrogen introduces a secondary carbon branch point, creating a different steric environment compared to the linear n-butyl group found in (1-butylpyrrolidin-3-yl)methanamine (CAS 90796-51-3). This branching alters the three-dimensional shape and can influence binding to biological targets. While direct experimental logP data are not available for the target compound, the sec-butyl group is generally associated with a different lipophilicity profile than the n-butyl group, as evidenced by class-level comparisons in similar pyrrolidine derivatives [1].

Lipophilicity Steric Effects Medicinal Chemistry

Purity Specification: Minimum 95% Purity

The target compound is commercially available with a minimum purity specification of 95% . This is a standard purity for research-grade building blocks. While this is not a unique differentiator compared to other pyrrolidine methanamines (many of which are also offered at 95% purity), it provides a baseline quality assurance for procurement decisions.

Purity Quality Control Procurement

Computed Physicochemical Properties: Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Counts

Computed properties for the target compound (as the oxalate salt) include a Topological Polar Surface Area (TPSA) of 104 Ų, 3 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. These values are derived from the oxalate salt form and will differ from the corresponding free base or other salts. For comparison, the free base (1-methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3) has a molecular weight of 114.19 g/mol and different hydrogen bonding capacity [2]. These computed descriptors are useful for in silico screening and compound library design.

Physicochemical Properties Drug-likeness Computational Chemistry

Optimal Use Cases for (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Sec-Butyl-Containing Pyrrolidine Derivatives

The target compound serves as a key building block for introducing a sec-butyl-substituted pyrrolidine moiety into drug candidates. This is particularly relevant for exploring structure-activity relationships (SAR) where branched alkyl groups on the pyrrolidine nitrogen are hypothesized to modulate target binding or pharmacokinetic properties [1].

Chemical Biology: Preparation of Chemical Probes and Tool Compounds

The oxalate salt form provides a convenient solid reagent for solid-phase synthesis or solution-phase parallel synthesis of libraries of pyrrolidine-containing compounds. The sec-butyl group offers a distinct steric and lipophilic profile compared to more common methyl or unsubstituted pyrrolidine scaffolds [1].

Organic Synthesis: Substrate for Amide Bond Formation and Reductive Amination

The primary amine functionality in the methanamine group is a versatile handle for further derivatization, including amide coupling, reductive amination, and sulfonamide formation. The oxalate salt can be used directly or converted to the free base in situ, depending on reaction conditions .

Quality Control and Analytical Reference: Standard for Method Development

The compound is available as a standard reference material (e.g., from GBW.org.cn) and can be used for analytical method development, including HPLC, LC-MS, or NMR, to identify and quantify related substances in synthetic mixtures or pharmaceutical formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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